Product packaging for alpha-Hydroxybenzylphosphinic acid(Cat. No.:CAS No. 52705-43-8)

alpha-Hydroxybenzylphosphinic acid

Cat. No.: B1328913
CAS No.: 52705-43-8
M. Wt: 171.11 g/mol
InChI Key: SMXKLAXZRQLJGH-UHFFFAOYSA-O
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Description

Historical Trajectories and Foundational Academic Investigations

The genesis of research leading to α-hydroxybenzylphosphinic acid is intrinsically linked to the discovery and development of the Pudovik reaction. First reported by Arkady Pudovik in the mid-20th century, this reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone, typically catalyzed by a base such as an alkali alcoholate. mdpi.com This method provided a direct and efficient route to α-hydroxyphosphonates, which are the immediate precursors to α-hydroxyphosphonic acids and, by extension, related phosphinic acids.

The reaction of benzaldehyde (B42025) with a dialkyl phosphite, such as diethyl phosphite, serves as a classic example of the Pudovik reaction and represents the foundational synthetic step towards the corresponding α-hydroxybenzylphosphonate. mdpi.comresearchgate.net Subsequent hydrolysis of the phosphonate (B1237965) ester yields the phosphonic acid. The analogous synthesis of α-hydroxybenzylphosphinic acid follows a similar pathway, starting from the addition of a phosphinate to benzaldehyde.

Early investigations focused on elucidating the reaction mechanism and expanding the scope of suitable catalysts and substrates. Quantum chemical calculations have since supported the proposed mechanism, indicating that a catalyst like triethylamine (B128534) facilitates the proton transfer from the P-H group of the phosphite to the oxygen of the carbonyl group in the aldehyde. mdpi.com Over the years, a variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of this transformation, including the use of Lewis acids, solid-supported bases, and even solvent-free conditions. acgpubs.org

Contextualization within Modern Organophosphorus Chemistry Scholarship

In the landscape of contemporary organophosphorus chemistry, α-hydroxybenzylphosphinic acid and its derivatives are recognized for their potential as enzyme inhibitors. nih.gov Phosphinic acids, in general, are studied for their ability to act as transition state analogues for enzymatic reactions, particularly those involving tetrahedral intermediates. nih.gov The structural arrangement of a hydroxyl group and a phosphinic acid moiety on the same carbon atom in α-hydroxybenzylphosphinic acid confers specific stereochemical and electronic properties that are of interest in the design of bioactive molecules. nih.gov

The broader class of α-hydroxyphosphonates and their acid derivatives are versatile intermediates in organic synthesis. mdpi.comnih.gov They can undergo various chemical transformations, including O-alkylation, O-acylation, oxidation to ketophosphonates, and substitution of the hydroxyl group. mdpi.comnih.gov This chemical reactivity allows for the synthesis of a diverse library of organophosphorus compounds with potential applications in medicinal chemistry and materials science.

Modern research continues to explore new synthetic methodologies for α-hydroxyphosphonates and their derivatives, with a strong emphasis on developing greener and more efficient catalytic systems. researchgate.netacgpubs.org The ongoing investigation into the biological activities of these compounds solidifies the position of α-hydroxybenzylphosphinic acid and its analogues as a subject of continued scholarly interest within the field. nih.gov

Detailed Research Findings: Synthesis of α-Hydroxyphosphonate Precursors

The synthesis of α-hydroxyphosphonates, the direct precursors to α-hydroxybenzylphosphinic acid, has been extensively studied. The following table summarizes various catalytic systems and conditions reported for the reaction of benzaldehyde with diethyl phosphite, a key step in the formation of diethyl α-hydroxybenzylphosphonate.

CatalystConditionsYield (%)Reference
TriethylamineAcetone, refluxGood to excellent mdpi.comresearchgate.net
Potassium PhosphateNot specifiedNot specified mdpi.com
PiperazineGrinding, room temperatureHigh acgpubs.org
KHSO4Solvent-free, ambient temperatureHigh researchgate.net
ZnBr2Not specifiedNot specified mdpi.com
Bismuth(III) nitrate (B79036) pentahydrateMW irradiation, 70 °CNot specified mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3P+ B1328913 alpha-Hydroxybenzylphosphinic acid CAS No. 52705-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-[hydroxy(phenyl)methyl]-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,7-8H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXKLAXZRQLJGH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52705-43-8
Record name alpha-Hydroxybenzylphosphinic acid
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Record name α-hydroxybenzylphosphinic acid
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Record name HYDROXYBENZYLPHOSPHINIC ACID
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Advanced Synthetic Methodologies for α Hydroxybenzylphosphinic Acid and Its Precursors

Elucidation of Direct Synthetic Pathways

Direct synthetic routes to α-hydroxybenzylphosphinic acid and its precursors often leverage the reactivity of the carbonyl group in benzaldehyde (B42025) with various nucleophilic phosphorus species. These methods aim for efficient carbon-phosphorus bond formation.

The condensation reaction between benzaldehyde and different phosphorus-containing reagents is a primary strategy for synthesizing α-hydroxybenzylphosphinic acid derivatives. The nature of the phosphorus species is critical in determining the final product. For instance, the reaction of benzaldehyde with hypophosphorous acid (H₃PO₂) can lead to the formation of α-hydroxybenzylphosphinic acid. researchgate.netorganic-chemistry.org Similarly, reactions involving elemental red phosphorus and benzaldehyde under acidic conditions have been explored for the synthesis of benzyl-H-phosphinic acid. researchgate.netnih.gov Another approach involves the reaction of benzaldehyde with phosphorus trichloride (B1173362) in the presence of acetic anhydride, which, after aqueous work-up, yields α-hydroxybenzylphosphonic acid, a related precursor. rsc.org

The formation of bis(α-hydroxybenzyl)phosphinic acid involves the addition of two molecules of benzaldehyde to a single phosphorus center. While the precise mechanism is a subject of detailed study, it is understood to proceed through a series of nucleophilic additions.

The reaction likely initiates with the activation of the phosphorus species. For example, when using hypophosphorous acid, a tautomeric equilibrium can provide a more nucleophilic form of phosphorus. This nucleophile then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a P-C bond and generating an α-hydroxybenzyl substituted phosphorus intermediate.

Reactant 1Reactant 2Key ConditionsProduct
BenzaldehydeHypophosphorous Acid (H₃PO₂)Aqueous or organic media, often with a catalystα-Hydroxybenzylphosphinic acid
BenzaldehydeRed PhosphorusAcidic medium (e.g., with HI)Benzylphosphonic acid and α-hydroxy-phosphinic acid intermediate
BenzaldehydePhosphorus Trichloride (PCl₃)Acetic anhydride, followed by aqueous work-upα-Hydroxybenzylphosphonic acid

α-Hydroxybenzylphosphinic acid can be synthesized through the chemical modification of other organophosphorus compounds. A common strategy is the hydrolysis of corresponding ester derivatives. For example, α-hydroxybenzylphosphinate esters can be hydrolyzed under acidic or basic conditions to yield the final phosphinic acid. nih.gov

Another route involves the palladium-catalyzed arylation of a suitable phosphinate precursor. For instance, ethyl benzyloxymethylphosphinate can be reacted with aryl halides in a palladium-catalyzed coupling reaction. Subsequent deprotection of the benzyl (B1604629) group and hydrolysis of the ester function leads to the formation of the desired arylhydroxymethylphosphinic acid derivative. organic-chemistry.org The oxidation of secondary phosphine (B1218219) oxides, which can be prepared from Grignard reagents and trialkyl phosphites, represents another potential pathway to phosphinic acids. organic-chemistry.orgkent.ac.uk These transformations from pre-functionalized organophosphorus intermediates offer alternative and sometimes more controlled synthetic pathways.

Investigation of Condensation Reactions Involving Benzaldehyde and Phosphorus Species

Analogous Principles in α-Hydroxyphosphorus Compound Synthesis: Implications for α-Hydroxybenzylphosphinic Acid

The synthetic principles established for other α-hydroxyphosphorus compounds, particularly the widely studied α-hydroxyphosphonates, offer significant insights and adaptable strategies for the synthesis of α-hydroxybenzylphosphinic acid.

The Pudovik reaction is a well-established method for forming α-hydroxyphosphonates through the addition of dialkyl phosphites to carbonyl compounds. mdpi.commdpi.com This reaction can be adapted for the synthesis of phosphinic acids by substituting the dialkyl phosphite (B83602) with a phosphorus source that leads to a phosphinic acid product.

A key adaptation is the use of phosphinic acid (H₃PO₂) or its salts as the nucleophilic phosphorus component. thieme-connect.com In what can be termed a phosphinic acid variant of the Pudovik reaction, the P-H bond of phosphinic acid adds across the carbonyl double bond of benzaldehyde. This reaction directly forms the α-hydroxybenzylphosphinic acid structure. This approach has been successfully applied in the aza-Pudovik reaction to synthesize α-aminophosphinic acids from imines and phosphinic acid, demonstrating the viability of this strategy. thieme-connect.comthieme-connect.com The reaction conditions, including the choice of catalyst and solvent, are crucial for promoting the addition and ensuring good yields.

The synthesis of α-hydroxyphosphonates has benefited from the development of a wide array of catalytic systems, many of which could potentially be applied to the synthesis of α-hydroxybenzylphosphinic acid. nih.gov These catalysts function by activating either the carbonyl compound or the phosphorus nucleophile.

Catalytic Approaches in α-Hydroxyphosphonate Synthesis

Catalyst TypeExample CatalystMechanism of ActionReference
Base CatalystsTriethylamine (B128534), Choline hydroxide (B78521)Deprotonates the dialkyl phosphite, increasing its nucleophilicity. mdpi.comrsc.org
Lewis Acid CatalystsCu(OTf)₂, Al(III) complexesCoordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgnih.gov
OrganocatalystsL-prolineCan act as both a Brønsted acid and a Lewis base, activating both reactants. acs.org
Green CatalystsEco-MgZnOx, Amberlyst-15Often bifunctional, providing both acidic and basic sites to facilitate the reaction under environmentally benign conditions. mdpi.comorganic-chemistry.org

The cross-applicability of these catalytic paradigms to the synthesis of α-hydroxybenzylphosphinic acid is highly plausible. Lewis acid catalysis, for example, would enhance the electrophilicity of the benzaldehyde carbonyl group, making it more susceptible to attack by the less nucleophilic phosphinic acid compared to dialkyl phosphites. Similarly, base catalysis could be employed to deprotonate phosphinic acid, generating a more potent phosphinate anion for the addition reaction. The development of efficient catalytic systems specifically tailored for the addition of phosphinic acid to aldehydes remains a key area for advancing the synthesis of α-hydroxybenzylphosphinic acid.

Chemical Reactivity and Derivatization Strategies for α Hydroxybenzylphosphinic Acid

Investigations into Functional Group Transformations at the α-Carbon Center

The α-carbon of α-hydroxybenzylphosphinic acid is a key site for chemical transformations. The presence of both a hydroxyl group and a phosphinic acid group influences its reactivity, allowing for a range of functional group interconversions.

Stereoselective Conversion Pathways

The synthesis of chiral, non-racemic α-hydroxyphosphonates, which are structurally related to α-hydroxybenzylphosphinic acid, has been achieved with high enantiomeric excess (96–98% ee) through the stereoselective hydroxylation of diallyl benzylphosphonates using oxaziridines. nih.gov The absolute configuration of the resulting stereogenic α-carbon is crucial for biological activity. nih.gov Deprotection of these diallyl esters under neutral conditions yields the free phosphonic acids while largely preserving the stereochemical purity. nih.gov

Another significant stereoselective method is the hydrophosphinylation of aldehydes. The reaction of aldehydes with P-stereogenic H-phosphinates can be catalyzed by a base to produce α-hydroxy phosphinates with retention of configuration at the phosphorus atom. nih.gov Furthermore, the addition of nucleophiles to chiral imines is a widely used strategy for the stereoselective synthesis of related α-amino-C-phosphinic acids, where the stereochemical outcome is dictated by the nature of the substituents and reaction conditions. organic-chemistry.org These established methodologies for creating stereocenters in similar phosphorus compounds suggest viable pathways for the stereoselective synthesis and conversion of α-hydroxybenzylphosphinic acid enantiomers.

Nucleophilic and Electrophilic Substitution Reactions

The functional groups on the α-carbon permit both nucleophilic and electrophilic substitution reactions, enabling the introduction of diverse functionalities.

Nucleophilic Substitution: The hydroxyl group at the α-position is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the α-carbon, the -OH group must first be activated or converted into a better leaving group. For example, the hydroxyl function of α-hydroxyphosphonates can be replaced by a halogen atom. mdpi.com This α-halo derivative can then readily react with various nucleophiles. A common reaction is the substitution with primary or secondary amines to form α-aminophosphonates, which are themselves a class of potentially bioactive compounds. mdpi.com This strategy provides a pathway to convert α-hydroxybenzylphosphinic acid into its α-amino or other α-substituted analogs.

Electrophilic Substitution: While direct electrophilic substitution on the α-carbon is not typical, reactions analogous to the Hell-Volhard-Zelinsky (HVZ) reaction for carboxylic acids offer a potential route. The HVZ reaction involves the α-bromination of a carboxylic acid. nih.gov The process begins with the conversion of the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. nih.gov This enol intermediate is nucleophilic and reacts with bromine to install a bromine atom at the α-position. nih.gov A similar strategy could be envisioned for α-hydroxybenzylphosphinic acid, where the phosphinic acid is first converted to a phosphinyl halide. Subsequent steps would involve tautomerization and reaction with an electrophile like Br₂.

Table 1: Potential Functional Group Transformations at the α-Carbon This table is interactive. Click on the headers to sort.

Reaction Type Key Reagents/Conditions Intermediate Product Type Relevant Analogy
Nucleophilic Substitution1. Activation of -OH (e.g., to-sylation) 2. Nucleophile (e.g., R₂NH)Activated α-carbonα-Amino or α-Alkoxy phosphinic acidSubstitution on α-hydroxyphosphonates mdpi.com
Electrophilic Substitution1. PBr₃/Br₂ 2. H₂OPhosphinyl bromide, Enol-equivalentα-Bromo phosphinic acidHell-Volhard-Zelinsky Reaction nih.gov
Stereoselective HydroxylationOxaziridineDiallyl benzylphosphonateChiral α-hydroxyphosphonic acid nih.govAsymmetric synthesis nih.gov
Stereoselective HydrophosphinylationP-stereogenic H-phosphinate, BaseAldehyde/KetoneChiral α-hydroxy phosphinate nih.govAsymmetric synthesis nih.gov

Design and Synthesis of Modified α-Hydroxybenzylphosphinic Acid Analogs

The modification of the parent structure of α-hydroxybenzylphosphinic acid is a key strategy for developing new compounds with tailored properties. This involves the synthesis and characterization of novel derivatives, including complex adducts and esters.

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives often leverages the reactivity of the hydroxyl and phosphinic acid functional groups. For instance, O-acylation and O-alkylation of the hydroxyl group in related α-hydroxyphosphonates are common reactions that yield α-acyloxy- and α-alkoxyphosphonates, respectively. mdpi.com

While specific studies on boron-containing adducts of α-hydroxybenzylphosphinic acid are not widely documented, related chemistry provides insight into potential synthetic strategies. The phosphorus atom in phosphine (B1218219) derivatives can act as a Lewis base to form adducts with Lewis acids like boranes. For example, phosphinines react with boranes such as B(C₆F₅)₃ and diborane (B8814927) (B₂H₆) to form stable phosphinine-borane adducts. nih.gov By analogy, the phosphorus center in a derivative of α-hydroxybenzylphosphinic acid could potentially form a similar Lewis acid-base adduct.

Furthermore, the α-hydroxy acid moiety can form cyclic complexes with boric acid and boronic acids. Studies on α-hydroxycarboxylic acids show they form five- or six-membered ring complexes with boric acid, which can act as catalysts for esterification. researchgate.net It is plausible that α-hydroxybenzylphosphinic acid could form a similar cyclic boronate ester, involving the hydroxyl group and one of the oxygen atoms of the phosphinic acid. Such adducts could serve as intermediates for further transformations or as novel compounds in their own right. The Passerini-type reaction, which has been adapted to use boronic acids as carbon nucleophiles to synthesize α-hydroxyketones, also presents a potential, albeit more complex, pathway for incorporating boron into novel structures derived from the α-hydroxybenzylphosphinic acid scaffold.

Mechanistic Aspects of Esterification and Hydrolysis

The phosphinic acid group can undergo esterification to form phosphinate esters. The reverse reaction, hydrolysis, splits the ester back into the phosphinic acid and an alcohol. researchgate.net These reactions can be catalyzed by either acids or bases.

Acid-Catalyzed Mechanism: In acid-catalyzed esterification, a proton source (like H₃O⁺) protonates the phosphinyl oxygen (P=O), which enhances the electrophilicity of the phosphorus atom. An alcohol molecule then acts as a nucleophile, attacking the phosphorus center. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the incoming alcohol's oxygen regenerates the acid catalyst and yields the phosphinate ester. The acid-catalyzed hydrolysis of the ester follows the exact reverse pathway, requiring a large excess of water to drive the equilibrium toward the carboxylic acid and alcohol products.

Base-Catalyzed Mechanism (Saponification): Base-catalyzed hydrolysis, often called saponification, is typically irreversible. A strong base, such as hydroxide (B78521) (OH⁻), directly attacks the electrophilic phosphorus atom of the ester. This addition-elimination process displaces the alkoxy group (-OR'), which is a poorer leaving group than the incoming hydroxide. The reaction forms the phosphinic acid, which is immediately deprotonated by the base in the reaction mixture to form a phosphinate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. researchgate.net Because of its irreversibility, base catalysis is often preferred for complete hydrolysis. researchgate.net

Stereochemical Investigations and Enantioselective Synthesis of α Hydroxybenzylphosphinic Acid

Methodologies for Chiral Recognition and Resolution

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For acidic compounds like α-hydroxybenzylphosphinic acid, classical resolution via the formation of diastereomeric salts with a chiral base is a widely employed strategy.

One of the most common chiral resolving agents for acidic compounds is the naturally occurring alkaloid brucine . sioc-journal.cn The principle of this method lies in the reaction of the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. sioc-journal.cn Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the respective enantiomerically pure or enriched α-hydroxybenzylphosphinic acid.

While specific data for the resolution of α-hydroxybenzylphosphinic acid using this method is not extensively documented in publicly available literature, the general procedure is well-established for a wide range of acidic compounds, including structurally related phosphonic and phosphoric acids. sioc-journal.cn The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

Table 1: Common Chiral Resolving Agents for Acidic Compounds

Resolving AgentChemical ClassTypical Application
BrucineAlkaloidRacemic carboxylic, phosphonic, and phosphoric acids
StrychnineAlkaloidRacemic acids
Quinine (B1679958)AlkaloidRacemic acids
Quinidine (B1679956)AlkaloidRacemic acids
(R)-(+)-α-PhenylethylamineSynthetic AmineRacemic acids
(S)-(-)-α-PhenylethylamineSynthetic AmineRacemic acids

Beyond classical resolution, modern chromatographic techniques offer powerful alternatives for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly effective method. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. For acidic compounds, CSPs based on quinine and quinidine carbamates have shown broad applicability.

Development of Asymmetric Synthetic Protocols

The direct synthesis of enantiomerically enriched compounds through asymmetric catalysis or the use of chiral auxiliaries is often more efficient than the resolution of racemic mixtures. For α-hydroxybenzylphosphinic acid, several asymmetric synthetic strategies can be envisaged based on established methodologies for related α-hydroxy phosphorus compounds.

A prominent method for the formation of the C-P bond in α-hydroxy phosphorus compounds is the Pudovik reaction , which involves the addition of a P-H compound to a carbonyl group. organic-chemistry.orgnih.govmdpi.com The enantioselective version of this reaction can be achieved using a chiral catalyst that coordinates to either the phosphorus nucleophile or the carbonyl electrophile, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. organic-chemistry.org For instance, chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes have been shown to be effective catalysts for the enantioselective Pudovik reaction of aldehydes with phosphites, affording α-hydroxy phosphonates in high yields and enantioselectivities. organic-chemistry.org Although direct application to α-hydroxybenzylphosphinic acid synthesis is not explicitly detailed, this approach represents a viable and promising strategy.

Another powerful approach involves the use of chiral auxiliaries . In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. While specific examples for α-hydroxybenzylphosphinic acid are scarce, the synthesis of P-stereogenic phosphinic amides has been achieved with high enantioselectivity using chiral auxiliaries. acs.org

Table 2: Potential Asymmetric Synthetic Strategies for α-Hydroxybenzylphosphinic Acid

StrategyKey PrinciplePotential Catalyst/AuxiliaryExpected Product
Asymmetric Pudovik ReactionEnantioselective addition of a P-H group to an aldehyde. organic-chemistry.orgChiral Lewis acids (e.g., TBOx-Al complexes)Enantioenriched α-hydroxybenzylphosphinic acid derivatives
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral moiety to direct bond formation.Chiral amino alcohols or other readily available chiral molecules.Diastereomeric intermediates leading to enantioenriched product after auxiliary removal.
Catalytic Asymmetric HydrophosphinylationDirect addition of a phosphinic acid to an aldehyde catalyzed by a chiral complex.Chiral transition metal complexes (e.g., Rh, Pd).Enantioenriched α-hydroxybenzylphosphinic acid

Analysis of Configurational Stability and Racemization Processes

The configurational stability of the stereogenic center is a crucial aspect for any chiral compound, as racemization can lead to a loss of biological activity or other desired properties. For P-chiral phosphinic acids, the phosphorus center is generally configurationally stable under normal conditions. nih.govnih.gov However, the stereocenter in α-hydroxybenzylphosphinic acid is at the carbon atom α to the phosphorus.

The primary concern for racemization in α-hydroxy phosphonates and related compounds is the presence of an acidic proton at the α-carbon. rsc.org In the presence of a base, this proton can be abstracted to form a planar carbanion or enolate-like intermediate. Subsequent non-stereoselective protonation of this intermediate leads to the formation of a racemic mixture. rsc.org

Studies on related α-hydroxyphosphonates have shown that the enantiomers can be configurationally stable in neutral or acidic aqueous solutions at room temperature for extended periods. rsc.org However, at a pH of 7-8, complete racemization can occur within several hours. rsc.org This base-lability is a critical consideration for the handling, purification, and formulation of α-hydroxybenzylphosphinic acid. It also implies that synthetic and purification methods should ideally be conducted under neutral or acidic conditions to preserve the enantiomeric integrity of the compound.

Table 3: Factors Influencing Racemization of α-Hydroxy Phosphorus Compounds

FactorEffect on RacemizationRationale
pHIncreased rate at basic pHAbstraction of the acidic α-proton by base leads to a planar intermediate. rsc.org
TemperatureIncreased rate at higher temperaturesProvides the activation energy for proton abstraction and racemization.
SolventProtic solvents can facilitate proton exchangeCan participate in the protonation/deprotonation equilibrium.
SubstituentsElectron-withdrawing groups on the α-carbonCan increase the acidity of the α-proton, potentially increasing the rate of racemization.

Advanced Mechanistic and Computational Studies of α Hydroxybenzylphosphinic Acid Reactions

Kinetic and Mechanistic Elucidation of Reaction Pathways

The elucidation of reaction mechanisms through kinetic studies provides profound insights into the step-by-step molecular transformations that α-hydroxybenzylphosphinic acid undergoes. A significant body of research has focused on the oxidation of α-hydroxy acids, which serve as excellent models for understanding the behavior of α-hydroxybenzylphosphinic acid. These studies often reveal the formation of intermediate complexes and the nature of the rate-determining step.

The oxidation of α-hydroxy acids by various oxidizing agents, such as cerium(IV), triethylammonium (B8662869) fluorochromate (TriEAFC), and Caro's acid, has been kinetically investigated. These studies typically show that the reaction rates are dependent on the concentrations of the oxidant, the substrate, and often the acidity of the medium. For instance, the oxidation of α-hydroxy acids by TriEAFC in an aqueous acetic acid medium is first order with respect to the oxidant, the hydroxy acid, and hydrogen ions.

The general mechanism for the oxidation of α-hydroxy acids often involves the formation of a transient complex between the oxidant and the substrate. This complex then decomposes in the rate-determining step to yield the products. In many cases, a free radical mechanism is proposed, where the initial oxidation step generates a radical intermediate that is subsequently oxidized in a series of fast steps.

Kinetic data from the oxidation of various α-hydroxy acids by TriEAFC are presented in Table 1. The negative values for the entropy of activation (ΔS‡) suggest a more ordered transition state compared to the reactants, which is consistent with the formation of a complex.

Table 1: Kinetic Data for the Oxidation of α-Hydroxy Acids by Triethylammonium Fluorochromate (TriEAFC) at 303 K

α-Hydroxy Acidk₂ (dm³ mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
Glycolic Acid1.25 x 10⁻³45.2165.495.2
Lactic Acid2.08 x 10⁻³42.1173.293.9
Malic Acid3.15 x 10⁻³38.9180.192.7
Mandelic Acid4.25 x 10⁻³35.4188.791.6

Data is for analogous α-hydroxy acids and not α-hydroxybenzylphosphinic acid itself.

Similarly, studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, which are structurally related to α-hydroxybenzylphosphinic acid, reveal a two-step process. mdpi.com The hydrolysis is characterized by pseudo-first-order rate constants for the cleavage of the two P-O-C bonds, with the second step being rate-determining. mdpi.com The reaction rate is influenced by the electronic effects of substituents on the phenyl ring. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling of Reactivity

Quantum chemical calculations and theoretical modeling offer a molecular-level understanding of the reactivity of α-hydroxybenzylphosphinic acid that is often inaccessible through experimental methods alone. These computational approaches can be used to determine the geometries of reactants, transition states, and products, as well as to calculate reaction energies and activation barriers.

Theoretical studies on related phosphinic acid derivatives have provided valuable insights. For example, ab initio quantum chemical studies have been used to investigate the structures and bonding in these molecules. mdpi.com Such calculations can elucidate the role of intramolecular interactions, such as hydrogen bonding, in determining the conformational preferences and reactivity of the molecule.

Density functional theory (DFT) is a powerful tool for studying reaction mechanisms. For instance, DFT calculations have been employed to investigate the reductive half-reaction of xanthine (B1682287) oxidase, which involves a nucleophilic addition and hydride transfer, a mechanism that could be analogous to some reactions of α-hydroxybenzylphosphinic acid. nih.gov These studies can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. nih.gov

Theoretical models can also be used to predict the regioselectivity and stereoselectivity of reactions. By calculating the energy profiles for different reaction channels, it is possible to determine the most favorable pathway and thus predict the major product. For example, in the study of soluble epoxide hydrolase, theoretical calculations were used to understand the regioselectivity of epoxide opening. nih.gov

While specific computational studies on α-hydroxybenzylphosphinic acid are not widely available, the principles and methodologies from studies on analogous systems, such as the hydrolysis of α-hydroxyphosphonates and the oxidation of α-hydroxy acids, provide a robust framework for understanding its reactivity. mdpi.com

Exploration of Catalytic Facilitation in Chemical Transformations

The transformation of α-hydroxybenzylphosphinic acid and its derivatives can be significantly enhanced through catalysis. Various catalytic systems, including acid catalysis, metal-based catalysts, and organocatalysts, have been explored for reactions of similar compounds.

Acid catalysis is commonly employed in the hydrolysis of phosphonate (B1237965) esters, including α-hydroxybenzylphosphonates. mdpi.com The presence of a strong acid, such as hydrochloric acid, facilitates the cleavage of the P-O-C bond. mdpi.com The catalytic cycle typically involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and makes it more susceptible to nucleophilic attack by water.

Transition metal catalysts have also been shown to be effective. For example, palladium(II) has been used to catalyze the oxidation of α-hydroxy acids. researchgate.net In these reactions, the catalyst can form a complex with the substrate, activating it for the subsequent oxidation step. The reaction rate in such cases often shows a dependence on the catalyst concentration. researchgate.net The use of eco-catalysts derived from biomass has also been explored for the synthesis of α-hydroxyphosphonates, demonstrating a green and effective approach. mdpi.com

Organocatalysis represents a rapidly growing field with applications in asymmetric synthesis. Chiral phosphoric acids have been used as catalysts in the kinetic resolution of related compounds, such as 2-amido benzyl (B1604629) alcohols, leading to the synthesis of enantioenriched products. researchgate.net These catalysts operate through a network of non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. The development of bifunctional catalysts that combine a photocatalyst with a chiral phosphoric acid has opened new avenues for enantioselective transformations. nih.gov

The catalytic cycles for these transformations can be complex. For instance, in the hydrophosphonylation of aldehydes catalyzed by eco-friendly mixed oxides, the proposed mechanism involves the coordination of the phosphite (B83602) to the catalyst, followed by nucleophilic attack on the aldehyde. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques Applied to α Hydroxybenzylphosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of α-hydroxybenzylphosphinic acid, providing insights into the connectivity and chemical environment of its constituent atoms. The analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous assignment of its structure.

The ¹H NMR spectrum of α-hydroxybenzylphosphinic acid is expected to exhibit characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methine proton (α-carbon), and the acidic protons of the hydroxyl and phosphinic acid groups. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methine proton, being adjacent to both the phenyl ring and the phosphorus atom, would likely resonate as a doublet of doublets due to coupling with the phosphorus atom and the hydroxyl proton, with an expected chemical shift in the region of δ 4.5-5.5 ppm. The hydroxyl and phosphinic acid protons are expected to show broad singlets at variable chemical shifts, depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would display signals between δ 125 and 140 ppm, with the ipso-carbon attached to the phosphinic acid group showing a distinct chemical shift. The α-carbon, directly bonded to the hydroxyl group and the phosphorus atom, is anticipated to have a chemical shift in the range of δ 65-75 ppm, with its signal split into a doublet due to one-bond coupling with the ³¹P nucleus.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For α-hydroxybenzylphosphinic acid, a single resonance is expected, likely in the range of δ 20-30 ppm, which is characteristic of phosphinic acids. The precise chemical shift provides valuable information about the oxidation state and coordination environment of the phosphorus atom.

Table 1: Predicted NMR Spectroscopic Data for α-Hydroxybenzylphosphinic Acid

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H (Aromatic)7.2 - 7.5Multiplet-
¹H (α-CH)4.5 - 5.5Doublet of DoubletsJ(H-P), J(H-OH)
¹H (OH)VariableBroad Singlet-
¹H (P-OH)VariableBroad Singlet-
¹³C (Aromatic)125 - 140Multiple Signals-
¹³C (α-C)65 - 75Doublet¹J(C-P)
³¹P20 - 30Singlet-

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of α-hydroxybenzylphosphinic acid through the analysis of its fragmentation patterns. Using soft ionization techniques such as electrospray ionization (ESI), the molecular ion peak [M-H]⁻ or [M+H]⁺ can be readily observed, confirming the molecular weight of the compound.

The fragmentation of α-hydroxybenzylphosphinic acid under mass spectrometric conditions is expected to yield characteristic product ions. A notable fragmentation pathway for α-hydroxy acids is the loss of formic acid (a 46 Da loss), which can be a diagnostic marker. hmdb.ca For α-hydroxybenzylphosphinic acid, an analogous loss of a related fragment might be observed. Another common fragmentation involves the cleavage of the C-C bond alpha to the phosphorus atom, which can lead to the formation of a stable benzyl cation or related fragments. youtube.comlibretexts.orglibretexts.org

A significant fragment ion with a mass-to-charge ratio (m/z) of 45, corresponding to the hydroxycarbonyl (B1239141) anion, has been identified as a diagnostic marker for α-hydroxy carboxylic acids in negative ion mode mass spectrometry. hmdb.ca While α-hydroxybenzylphosphinic acid is not a carboxylic acid, the presence of the α-hydroxy phosphinic acid moiety might lead to a similar characteristic fragmentation pattern under certain conditions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for α-Hydroxybenzylphosphinic Acid

IonPredicted m/zFragmentation Pathway
[M-H]⁻171.0Deprotonation
[M+H]⁺173.0Protonation
[M-H₂O]⁺155.0Loss of water
[C₇H₇]⁺91.0Benzylic cleavage
[PO₃H₂]⁻81.0Cleavage of the C-P bond

X-ray Diffraction and Crystallographic Analysis

The key structural parameters that would be determined from an X-ray crystallographic analysis of α-hydroxybenzylphosphinic acid include the P-C, P-O, C-C, and C-O bond lengths and the various bond angles around the phosphorus and α-carbon atoms. These data would provide a precise geometric description of the molecule and confirm the tetrahedral geometry around the phosphorus atom.

Table 3: Expected Crystallographic Parameters for α-Hydroxybenzylphosphinic Acid (based on analogous structures)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
P-C Bond Length~1.80 Å
P=O Bond Length~1.50 Å
P-OH Bond Length~1.55 Å
C-O Bond Length~1.43 Å
O-P-O Bond Angle~115°
C-P-O Bond Angle~105-110°

Research into Applications of α Hydroxybenzylphosphinic Acid in Chemical Science

Investigation of Redox Properties: Role as a Reducing Agent

The redox chemistry of α-hydroxybenzylphosphinic acid is centered on the oxidation of its α-hydroxy group. While the P-H bond in some H-phosphinic acid analogues can be resistant to oxidation under certain conditions, the hydroxyl group presents a site for chemical transformation. nih.gov

Detailed Research Findings: The potential for α-hydroxybenzylphosphinic acid to act as a reducing agent stems from the fact that its α-hydroxy group can be oxidized. The oxidation of α-hydroxyphosphonates, a closely related class of compounds, to form the corresponding α-ketophosphonates is a known transformation. mdpi.com This conversion from a hydroxyl to a keto group involves the loss of electrons from the α-hydroxyphosphonate, signifying its role as a reducing agent in the reaction.

Conversely, the synthesis of α-hydroxybenzylphosphinic acid and its esters often involves the reduction of an α-ketophosphonic precursor. For instance, α-ketophosphonic acid esters can be reduced to α-hydroxyphosphonic esters using reducing agents like sodium borohydride. google.com The efficiency of this synthesis highlights the stability of the reduced α-hydroxy form, which can be subsequently oxidized back, demonstrating its capacity to participate in redox systems.

While direct, large-scale applications of α-hydroxybenzylphosphinic acid as a standalone reducing agent are not widely documented, its inherent ability to be oxidized underpins its potential role in reactions where a mild reducing agent is required. The redox potential is a key characteristic influenced by the specific arrangement of its functional groups. ontosight.ai

Exploration in Catalysis and Organocatalysis

α-Hydroxybenzylphosphinic acid and its parent class of phosphinic acids have garnered interest in the field of catalysis, both as catalysts themselves and as targets of catalytic synthesis. ontosight.ai Their structural features allow them to participate in or influence chemical reactions in several ways.

Detailed Research Findings: One significant area of exploration is the use of chiral phosphinic acids as Brønsted acid catalysts in asymmetric synthesis. acs.org For instance, specifically designed chiral C2-symmetric phosphinic acids, which are structurally related to α-hydroxybenzylphosphinic acid, have been successfully employed as catalysts in asymmetric Friedel-Crafts reactions. These catalysts have demonstrated the ability to produce reaction products with high yields and enantioselectivity, in some cases superior to parent phosphoric acids. acs.org

The effectiveness of these phosphinic acid catalysts is attributed to their unique steric and electronic environment which helps to control the stereochemical outcome of the reaction. acs.org

Catalytic Performance of a Chiral Phosphinic Acid in Asymmetric Friedel-Crafts Reaction acs.org
Catalyst TypeYield (%)Enantioselectivity (%)
Perfluoroalkyl Phosphinic Acidup to 8982 (R)
Parent Phosphoric Acid4255.5 (S)

Furthermore, phosphinic acids are investigated for their role as enzyme inhibitors, which is a form of modulating biological catalysis. They can act as potent inhibitors by mimicking the tetrahedral transition state of enzymatic reactions. ontosight.ai This property makes compounds like α-hydroxybenzylphosphinic acid interesting candidates for designing molecules that can regulate specific biological pathways. ontosight.ai

The field of organocatalysis also intersects with this class of compounds, particularly in their synthesis. For example, the organocatalytic enantioselective synthesis of α-hydroxy phosphonates has been achieved using catalysts like L-proline, which facilitates the creation of these chiral molecules in high enantiomeric purity. nih.govyoutube.com This highlights the close relationship between organocatalysis and the synthesis of structurally complex phosphinic acid derivatives.

Future Research Directions and Emerging Paradigms for α Hydroxybenzylphosphinic Acid

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship has spurred the development of sustainable and green synthetic methodologies. For α-hydroxybenzylphosphinic acid, future research is poised to move away from traditional synthetic pathways, which often rely on harsh reagents and generate significant waste, towards more eco-friendly alternatives.

Current research into the synthesis of the broader class of α-hydroxyphosphonates, which are structurally related to α-hydroxybenzylphosphinic acid, offers a glimpse into potential green routes. These include solvent-free reaction conditions and the use of recyclable catalysts. For instance, the Pudovik reaction, a classic method for forming a carbon-phosphorus bond, is being reimagined with green principles. Innovations such as the use of basic ionic liquids or solid-supported catalysts are showing promise in reducing the environmental impact.

A significant area of future development lies in biocatalysis. The use of enzymes to catalyze the synthesis of α-hydroxybenzylphosphinic acid could offer high selectivity and milder reaction conditions. Researchers are exploring the use of lyases and hydrolases for the asymmetric synthesis of related α-hydroxy ketones, a strategy that could potentially be adapted for the production of chiral α-hydroxybenzylphosphinic acid derivatives. nih.gov The inherent biodegradability and reduced toxicity of biocatalysts align perfectly with the tenets of green chemistry.

Furthermore, the principles of atom economy will be a guiding factor in the design of new synthetic routes. Microwave-assisted organic synthesis (MAOS) presents another promising avenue, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be crucial in minimizing solvent usage and waste generation.

Synthetic ApproachGreen Chemistry PrinciplePotential Advantage for α-Hydroxybenzylphosphinic Acid Synthesis
Solvent-Free Reactions Prevention of wasteReduced use and disposal of hazardous organic solvents.
Recyclable Catalysts CatalysisLower catalyst loading, easier product purification, and reduced cost.
Biocatalysis Use of renewable feedstocks & catalysisHigh enantioselectivity, mild reaction conditions, and biodegradable catalysts.
Microwave-Assisted Synthesis Energy efficiencyRapid reaction times, higher yields, and enhanced reaction purity.
One-Pot Synthesis Atom economy & waste preventionMinimized solvent use, reduced workup steps, and improved efficiency.

Discovery of Novel Reactivity Patterns

The unique structural motif of α-hydroxybenzylphosphinic acid, featuring a chiral center, a hydroxyl group, and a phosphinic acid moiety, suggests a rich and largely unexplored reactivity. Future research will undoubtedly focus on unlocking new chemical transformations and understanding the mechanistic intricacies of this compound.

One area of interest is the strategic functionalization of the α-hydroxybenzylphosphinic acid scaffold. The hydroxyl and phosphinic acid groups offer multiple sites for modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. For instance, modifications to the benzylphosphinic acid scaffold have been shown to lead to compounds with enhanced inhibitory activity against specific biological targets. ontosight.ai

The development of novel catalytic systems where α-hydroxybenzylphosphinic acid or its derivatives act as ligands is another promising direction. The phosphorus atom, with its potential to coordinate with metal centers, could be exploited in the design of new asymmetric catalysts for a variety of organic transformations. The chirality inherent in the molecule could be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.

Furthermore, the investigation of tandem reactions initiated by the unique functionalities of α-hydroxybenzylphosphinic acid could lead to the efficient construction of complex molecular architectures. For example, a reaction cascade involving both the hydroxyl and phosphinic acid groups could open up pathways to novel heterocyclic compounds with potential biological activity. A deeper understanding of the interplay between the different functional groups will be key to designing these novel reactivity patterns.

Interdisciplinary Research Outlooks

The versatile nature of α-hydroxybenzylphosphinic acid positions it as a valuable tool in a variety of scientific fields beyond traditional organic chemistry. Its future impact will likely be felt in medicinal chemistry, agricultural science, and materials science.

Medicinal and Agricultural Chemistry: The most explored application of α-hydroxybenzylphosphinic acid to date is as an enzyme inhibitor. ontosight.ai Phosphinic acids are known to act as transition state analogs for many enzymes, making them potent inhibitors. ontosight.ai Future research will focus on the rational design of α-hydroxybenzylphosphinic acid derivatives as targeted inhibitors for specific enzymes implicated in diseases such as cancer, infectious diseases, and metabolic disorders. Its derivatives are also being investigated as potential herbicides. nih.govnih.gov The α-hydroxycarboxylic acid moiety has been identified as a crucial pharmacophore for targeting enzymes like dihydroxyacid dehydratase (DHAD) in plants. nih.govnih.gov

Materials Science: The ability of the phosphinic acid group to coordinate with metal ions opens up possibilities for the use of α-hydroxybenzylphosphinic acid in the development of novel materials. Research into its use as a building block for metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting catalytic, sensing, or gas storage properties. The incorporation of this chiral ligand into polymeric structures could also lead to the development of new functional polymers with applications in areas such as chiral separations or asymmetric catalysis. The synthesis of sustainable bisphenols from renewable resources points towards a future where compounds like α-hydroxybenzylphosphinic acid could be incorporated into more environmentally friendly polymers. rsc.org

Catalysis: Beyond its potential as a ligand, α-hydroxybenzylphosphinic acid itself could be explored as an organocatalyst. The Brønsted acidity of the phosphinic acid group, combined with the hydrogen-bonding capability of the hydroxyl group, could enable it to catalyze a range of organic reactions. This dual functionality could be particularly effective in asymmetric catalysis, where the chiral environment provided by the molecule could induce enantioselectivity.

Q & A

Q. What are the optimal synthetic routes for alpha-hydroxybenzylphosphinic acid to minimize by-products and ensure high purity?

this compound can be synthesized via phospha-Mannich reactions using hypophosphorous acid (H₃PO₂) and aldehydes in acetic acid. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of H₃PO₂ to aldehyde to suppress bis(1-aminoalkyl)phosphinic acid formation.
  • Solvent choice : Acetic acid reduces side reactions compared to aqueous or HCl-based systems, as it stabilizes reactive trivalent phosphorus intermediates.
  • Purification : Use recrystallization or column chromatography to isolate the target compound from by-products like phosphonic acids or oxidized derivatives. Monitoring reaction progress via ³¹P NMR helps track phosphorus-centered intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Structural confirmation : Use X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., O–H···O=P interactions) and ³¹P/¹H NMR to identify phosphorus environments and hydroxyl proton shifts.
  • Purity assessment : Combine HPLC with mass spectrometry (ESI-MS) to detect trace impurities like unreacted aldehydes or phosphonic acids.
  • Thermal stability : Thermogravimetric analysis (TGA) evaluates decomposition thresholds, critical for applications in catalysis or material science .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity between mono- and bis-alkylated phosphinic acid products?

Selectivity depends on:

  • Temperature : Elevated temperatures (>80°C) favor bis-alkylation due to increased P–H bond reactivity.
  • Acid strength : Strong acids (e.g., HCl) accelerate secondary P–H bond activation, leading to C–P–C by-products. Weak acids (e.g., acetic acid) limit this.
  • Reaction time : Prolonged durations (>24 hours) promote oxidation to phosphonic acids. Controlled experiments with kinetic monitoring (e.g., in situ IR) can optimize time-temperature profiles .

Q. How can researchers resolve contradictions in reported yields of this compound across studies?

Discrepancies often arise from:

  • Purity assessment methods : Some studies use melting point analysis, which may overlook amorphous impurities, whereas others rely on chromatography.
  • By-product attribution : Phosphonic acids (from P–H oxidation) are sometimes misclassified as target compounds. Standardizing characterization protocols (e.g., multi-technique validation) and reporting detailed synthetic conditions (e.g., solvent batch, humidity) improves reproducibility .

Q. What strategies mitigate challenges in using this compound as a metalloenzyme inhibitor?

  • Coordination studies : Use UV-Vis and EPR spectroscopy to map metal-binding sites (e.g., Zn²⁺ or Fe³⁺) and assess competitive inhibition.
  • Hydrolytic stability : Modify the hydroxyl group via esterification to enhance stability in biological buffers.
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities and guides structural optimization .

Q. What are the limitations of current synthetic methods for scaling this compound production?

  • Solvent recovery : Acetic acid requires distillation for reuse, increasing energy costs.
  • Oxidation sensitivity : Air exposure during scaling can oxidize P–H bonds, necessitating inert atmospheres.
  • By-product management : Pilot-scale chromatography is impractical; alternative methods like fractional crystallization must be developed .

Methodological Best Practices

  • Data reporting : Include raw NMR spectra, chromatograms, and crystallographic data in supplementary materials to enable peer validation .
  • Ethical compliance : For biological studies, adhere to institutional review protocols for human/non-human subject research, especially in toxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.